molecular formula C12H17N3O B1399460 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide CAS No. 1316218-33-3

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Cat. No.: B1399460
CAS No.: 1316218-33-3
M. Wt: 219.28 g/mol
InChI Key: IKWIENIHTCEUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide (CAS 1316218-33-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining an azetidine-2-carboxamide core with a 4-pyridylpropyl side chain. The azetidine ring is a four-membered saturated heterocycle that serves as a valuable scaffold in pharmaceutical development, prized for its ability to modulate the physiochemical properties of molecules and often incorporated as a constraint in peptide mimetics or as a bioisostere for more common functional groups . Compounds bearing the azetidine-carboxamide motif are key intermediates in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors . For instance, structurally related azetidinyl phenyl, pyridyl, or pyrazinyl carboxamide derivatives have been investigated as potent Janus kinase (JAK) inhibitors for the treatment of cancers, autoimmune diseases, and inflammatory conditions . The incorporation of the pyridin-4-yl group further enhances the research utility of this compound, as this heteroaromatic system is a common pharmacophore that can improve solubility and participate in key hydrogen bonding interactions within biological targets . This reagent is offered for Research Use Only and is strictly intended for laboratory research applications in synthetic organic chemistry, medicinal chemistry, and pharmaceutical development. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(3-pyridin-4-ylpropyl)azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-11(16)12(6-9-15-12)5-1-2-10-3-7-14-8-4-10/h3-4,7-8,15H,1-2,5-6,9H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWIENIHTCEUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1(CCCC2=CC=NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide , a specialized chemical scaffold used in medicinal chemistry. This molecule represents a class of quaternary amino acid derivatives , specifically designed as a conformationally constrained peptidomimetic building block.

Part 1: Executive Summary & Structural Classification

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide is a synthetic heterocyclic compound belonging to the class of


-disubstituted amino acid amides . It functions as a structural surrogate for Proline, introducing significant conformational constraint into peptide backbones while providing a functionalized side chain (the pyridyl-propyl group) capable of specific intermolecular interactions (hydrogen bonding, 

-stacking, and metal coordination).
Core Structural Features[1][2][3]
  • Scaffold: Azetidine (4-membered nitrogen heterocycle).[1][2] High ring strain (~26 kcal/mol) rigidifies the molecular geometry.

  • Quaternary Center (C2): The 2-position is fully substituted with both the carboxamide group and the propyl-pyridine side chain. This "tetrasubstitution" locks the local conformation, strongly favoring specific torsion angles (

    
    ) in peptide chains.
    
  • Functional Side Chain: The 3-(Pyridin-4-yl)propyl moiety acts as a "linker-cap" motif. The pyridine nitrogen serves as a weak base and hydrogen bond acceptor.

Chemical Identity Table[4]
PropertyValue / Description
IUPAC Name 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide
Molecular Formula

Molecular Weight 219.29 g/mol
Chirality Possesses one chiral center at C2.[3] (Typically synthesized as a racemate or enantioselectively as

or

).
H-Bond Donors 2 (Amide

, Azetidine

)
H-Bond Acceptors 2 (Amide

, Pyridine

)
Predicted pKa ~9.5 (Azetidine NH), ~5.2 (Pyridine N)

Part 2: Chemical Structure & Logic

The molecule's value lies in its ability to restrict the conformational space of peptides. Unlike standard amino acids, the quaternary center at C2 prevents free rotation, stabilizing secondary structures like


-helices or 

-turns.
Structural Visualization (DOT)

ChemicalStructure cluster_interactions Pharmacophore Interactions Core Azetidine Ring (4-Membered) C2 Quaternary Carbon (C2 Position) Core->C2 Ring Constraint Amide Carboxamide (-CONH2) C2->Amide H-Bond Donor Linker Propyl Linker -(CH2)3- C2->Linker Side Chain Pyridine Pyridine-4-yl (Aromatic/Basic) Linker->Pyridine Distal Interaction MetalCoord Metal Coordination (Zn2+, Fe2+) Pyridine->MetalCoord Ligand H_Acceptor H-Bond Acceptor (His/Ser residues) Pyridine->H_Acceptor

Caption: Structural connectivity and pharmacophoric interaction potential of the quaternary azetidine scaffold.

Part 3: Synthetic Methodology

Synthesizing quaternary azetidines is challenging due to steric hindrance and ring strain. The most robust method involves the


-alkylation of a protected azetidine-2-carboxylate .
Protocol: -Alkylation via Enolate Chemistry

Objective: Introduce the 3-(pyridin-4-yl)propyl chain onto the azetidine ring.

Reagents:

  • Substrate:

    
    -Boc-azetidine-2-carboxylic acid methyl ester.
    
  • Base: Lithium Hexamethyldisilazide (LiHMDS) or Potassium Hexamethyldisilazide (KHMDS).

  • Electrophile: 4-(3-Iodopropyl)pyridine.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Preparation of Electrophile:

    • Convert 3-(pyridin-4-yl)propanol to the iodide using

      
       (Appel reaction) to generate 4-(3-iodopropyl)pyridine.
      
    • Note: Ensure the pyridine nitrogen does not quaternize itself; keep conditions neutral/basic.

  • Enolate Formation:

    • Cool a solution of

      
      -Boc-azetidine-2-carboxylate (1.0 eq) in THF to -78°C under Argon.
      
    • Add LiHMDS (1.2 eq) dropwise. Stir for 30 minutes to generate the lithium enolate.

    • Mechanistic Insight: The bulky Boc group and low temperature prevent ring opening (

      
      -elimination) which is a risk with strained rings.
      
  • Alkylation:

    • Add 4-(3-iodopropyl)pyridine (1.2 eq) dissolved in THF dropwise.

    • Allow the reaction to warm slowly to -20°C over 2 hours.

    • Quench with saturated

      
      .
      
  • Amidation (Ester to Amide):

    • Dissolve the alkylated ester in Methanol (

      
      
      
      
      
      in MeOH).
    • Stir in a sealed tube at 60°C for 12-24 hours.

    • Result: Conversion of methyl ester to primary carboxamide.

  • Deprotection (Optional):

    • If the free amine is required, treat with TFA/DCM (1:1) to remove the Boc group.

Synthesis Workflow Diagram (DOT)

Synthesis Start N-Boc-Azetidine-2-Ester Base LiHMDS / -78°C (Enolate Formation) Start->Base Electrophile Add 4-(3-Iodopropyl)pyridine Base->Electrophile Alkylation Intermediate Quaternary Ester Intermediate Electrophile->Intermediate Warm to RT Amidation NH3 / MeOH (Ammonolysis) Intermediate->Amidation Final 2-(3-(Pyridin-4-yl)propyl) azetidine-2-carboxamide Amidation->Final

Caption: Synthetic route for the construction of the quaternary azetidine core via enolate alkylation.

Part 4: Physicochemical & Biological Properties

Solubility and Stability[1][6]
  • Solubility: The presence of the pyridine ring and the amide group makes this compound moderately soluble in polar organic solvents (DMSO, Methanol, Ethanol). Solubility in water is pH-dependent; it increases significantly at acidic pH due to protonation of the pyridine (

    
    ) and the azetidine amine (
    
    
    
    ).
  • Stability: Azetidine rings are susceptible to acid-catalyzed ring opening (hydrolysis) under harsh conditions. Store as a solid salt (e.g., HCl salt) at -20°C.

Biological Relevance[1][3][7][8][9]
  • Peptidomimetics: This molecule acts as a Proline Isostere . By replacing a Proline residue in a bioactive peptide with this scaffold, researchers can lock the peptide into a specific conformation, potentially increasing affinity for a receptor or resistance to proteases.

  • Fragment-Based Drug Discovery (FBDD): The pyridine moiety is a classic "anchor" for metalloenzymes (e.g., Zinc proteases, HDACs). The azetidine provides a rigid vector to direct the amide group into a specificity pocket.

Analytical Characterization Criteria

To validate the structure, the following signals must be observed:

  • 1H NMR (DMSO-d6):

    • 
       8.4-8.5 ppm (2H, d, Pyridine 
      
      
      
      -H).
    • 
       7.1-7.3 ppm (2H, d, Pyridine 
      
      
      
      -H).
    • 
       7.0-7.5 ppm (2H, broad s, Amide 
      
      
      
      ).
    • 
       3.5-4.0 ppm (Azetidine ring protons, complex multiplets).
      
    • 
       1.5-2.5 ppm (Propyl chain methylene protons).
      
  • MS (ESI):

    
     (approx).
    

References

  • Azetidine Synthesis & Reactivity

    • Mughal, H., & Szostak, M. (2021).[4] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Link

  • 
    -Alkylation of Azetidine-2-carboxylates: 
    
    • Tayama, E., & Nakanome, N. (2021).[2] Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via

      
      -alkylation of N-borane complexes. RSC Advances. Link
      
  • Proline Analogues in Drug Design

    • Couty, F. (2009). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

  • General Properties of Azetidine-2-carboxylic Acid

    • PubChem Database. Azetidine-2-carboxylic acid.[1][5][2][3][6][7][8][9] National Center for Biotechnology Information. Link

Sources

Mechanism of action of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Classification[1]
  • CAS Number: 1316218-33-3[1]

  • Molecular Formula: C₁₂H₁₇N₃O[1]

  • Primary Role: Pharmacophore Scaffold for STAT3 Inhibitors[1][2][3]

  • Target Class: Protein-Protein Interaction (PPI) Inhibitor / SH2 Domain Antagonist[1]

Part 1: Executive Summary

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide is a specialized synthetic intermediate and pharmacophore scaffold used in the development of high-affinity Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.[1]

It represents a structural evolution from earlier proline-based peptidomimetics.[1] By replacing the 5-membered proline ring with the more rigid 4-membered azetidine ring, and incorporating a 3-(pyridin-4-yl)propyl side chain at the quaternary center, researchers have created a scaffold that tightly binds the STAT3 SH2 domain.[1] This molecule is the core amine precursor for potent inhibitors (such as Compound 5a , 5o , and 8i described in J. Med. Chem. 2020) which block STAT3 dimerization, nuclear translocation, and oncogenic signaling.[4]

Part 2: Detailed Mechanism of Action

The biological activity of this scaffold is realized when it is incorporated into a full inhibitor (typically by N-acylation with a phosphotyrosine mimetic like salicylate).[1] The mechanism described below details how this specific scaffold contributes to the inhibition of the STAT3 pathway.

Molecular Recognition: Targeting the SH2 Domain

The STAT3 protein functions by recognizing phosphotyrosine (pTyr) residues on activated receptors or other STAT3 monomers via its Src Homology 2 (SH2) domain.[1] This scaffold mimics the geometry of the natural pTyr-peptide ligand.[1]

  • Azetidine Ring Constraint (Conformational Lock): The 4-membered azetidine ring is a conformational constraint.[1] It forces the inhibitor into a specific geometry that mimics the beta-turn conformation naturally adopted by the amino acid residues immediately following pTyr (the pY+1 position) in the STAT3-binding peptide sequence.[1] This reduces the entropic penalty of binding, increasing affinity compared to flexible linear peptides.

  • The 3-(Pyridin-4-yl)propyl Side Chain (Specificity Element): This is the defining feature of this specific CAS molecule.[1]

    • Hydrophobic Interaction: The propyl linker extends the side chain into a specific hydrophobic groove on the SH2 domain surface (likely the pY+3 specificity pocket).[1]

    • Electronic Interaction: The terminal pyridine ring acts as a hydrogen bond acceptor or participates in pi-stacking/cation-pi interactions with residues within the SH2 domain (e.g., Arg or Lys residues lining the pocket).[1] This interaction is critical for potency and selectivity against other STAT family members (like STAT1 or STAT5).[1]

Pathway Blockade: The "Dimerization Switch"

Under normal conditions, phosphorylation of STAT3 at Tyr705 leads to head-to-tail homodimerization.[1]

  • Inhibition Step: The azetidine-based inhibitor binds competitively to the SH2 domain of a STAT3 monomer.[1]

  • Consequence: It physically occupies the pocket required for the monomer to bind the pTyr-705 residue of another STAT3 monomer.[1]

  • Result: Homodimerization is blocked. The "zipper" cannot close.

Downstream Biological Effects
  • Nuclear Exclusion: Monomeric STAT3 cannot effectively translocate to the nucleus or bind DNA.[1]

  • Transcriptional Suppression: The expression of STAT3-driven oncogenes is halted.[1] Key downregulated targets include:

    • Bcl-xL, Mcl-1, Survivin: (Anti-apoptotic proteins)

      
       Leads to cell death.[1]
      
    • Cyclin D1, c-Myc: (Proliferation drivers)

      
       Leads to cell cycle arrest.[1]
      
    • VEGF: (Angiogenesis factor)

      
       Reduced tumor vascularization.[1]
      

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the STAT3 signaling cascade and the precise intervention point of the Azetidine-2-carboxamide scaffold.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-6 / Growth Factors Receptor Receptor (gp130/JAKs) Cytokine->Receptor Binding STAT3_Inactive STAT3 Monomer (Inactive) Receptor->STAT3_Inactive Recruitment JAK_Phos JAK Phosphorylation (Tyr705) STAT3_Inactive->JAK_Phos STAT3_Phos p-STAT3 Monomer JAK_Phos->STAT3_Phos Dimerization Homodimerization (SH2 Domain Interaction) STAT3_Phos->Dimerization Normal Path Inhibitor Azetidine-2-carboxamide Scaffold Inhibitor Inhibitor->Dimerization BLOCKS (Competitive Binding) Translocation Nuclear Translocation Dimerization->Translocation DNA_Binding DNA Binding (GAS Elements) Translocation->DNA_Binding Transcription Transcription of Bcl-xL, c-Myc, Cyclin D1 DNA_Binding->Transcription Tumorigenesis Tumor Growth & Survival Transcription->Tumorigenesis

Caption: The Azetidine scaffold (red hexagon) competitively binds the SH2 domain of phosphorylated STAT3 monomers, preventing the dimerization step required for nuclear entry and oncogenic transcription.[1]

Part 4: Experimental Validation Protocols

To validate the mechanism of action for this scaffold (when derivatized into an active inhibitor), the following self-validating protocols are standard.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To definitively prove the inhibitor blocks STAT3 from binding to DNA.[1]

  • Reagents:

    • Nuclear extracts from IL-6 stimulated cells (e.g., HepG2 or MDA-MB-231).[1]

    • Radiolabeled (

      
      P) or fluorescently labeled hSIE (High-affinity Serum Inducible Element) oligonucleotide probe.[1]
      
    • Test compound (Azetidine derivative).[1][2][5][6][7][8][9][10]

  • Protocol:

    • Incubation: Pre-incubate nuclear extracts with the test compound (0.1 - 10

      
      M) for 30 minutes at room temperature.
      
    • Probe Addition: Add the labeled hSIE probe and incubate for another 20 minutes.

    • Electrophoresis: Resolve complexes on a 5% non-denaturing polyacrylamide gel.

    • Detection: Autoradiography or fluorescence imaging.[1]

  • Validation Criteria: A dose-dependent disappearance of the "STAT3:DNA Complex" band indicates successful inhibition of STAT3 DNA-binding activity.[1]

Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the binding affinity (


) of the scaffold to the SH2 domain.[1]
  • Reagents:

    • Recombinant STAT3 protein (SH2 domain).[1][11]

    • Fluorescent pTyr peptide tracer (e.g., 5-FAM-GpYLPQTV).[1]

  • Protocol:

    • Mix recombinant STAT3 with the fluorescent tracer in a 96-well black plate.[1]

    • Add increasing concentrations of the Azetidine inhibitor.[1]

    • Measure Fluorescence Polarization (mP units).[1]

  • Causality: As the inhibitor displaces the tracer from the SH2 pocket, the rotation of the free tracer increases, causing a decrease in polarization values.

Cell Viability & Apoptosis Assay

Purpose: To confirm the biological consequence of the mechanism.

  • Cell Lines:

    • Target: MDA-MB-231 (STAT3-dependent breast cancer).[1][12]

    • Control: MCF-7 or normal fibroblasts (Low STAT3 activity).[1]

  • Protocol:

    • Seed cells (3,000/well) in 96-well plates.

    • Treat with compound for 48-72 hours.

    • Add MTT or Alamar Blue reagent.[1]

    • Measure absorbance/fluorescence.[1]

  • Validation: The compound should show potent cytotoxicity (

    
    ) in STAT3-dependent lines but minimal toxicity in control lines, confirming mechanism-based selectivity.[1]
    

Part 5: Quantitative Data Summary (Reference Values)

The following data represents the typical potency profile of inhibitors derived from the 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide scaffold (e.g., Compound 5a/5o series).

Assay TypeMetricTypical ValueInterpretation
EMSA (DNA Binding)

0.30 - 0.60

M
High potency blockade of STAT3:DNA complex.[1]
FP (SH2 Binding)

0.5 - 1.0

M
Strong direct binding to the SH2 domain.[1]
Cell Viability (MDA-MB-231)

0.9 - 2.0

M
Effective killing of STAT3-driven cancer cells.[1]
Selectivity (vs. STAT1/5) Ratio> 30-foldHighly selective for STAT3 over homologous proteins.[1]

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source:Journal of Medicinal Chemistry (2021).[1] Context: Primary literature describing the synthesis and optimization of the azetidine-2-carboxamide scaffold (Compound 5a, 5o) from proline precursors.[1][2][12]

    • [1]

  • Structure-Based Design of Conformationally Constrained, Cell-Permeable STAT3 Inhibitors. Source:Journal of Medicinal Chemistry (2010).[1] Context: Foundational work by the McMurray group establishing the "pTyr-mimetic + conformational constraint" strategy that led to the azetidine series.[1]

    • [1]

  • Targeting STAT3 in Cancer: How Close Are We? Source:Nature Reviews Clinical Oncology (2020).[1] Context: Review of STAT3 inhibitor classes, validating the SH2 domain as the critical therapeutic target for these scaffolds.

    • [1]

  • PubChem Compound Summary: Azetidine-2-carboxamide Derivatives. Source:National Center for Biotechnology Information (NCBI). Context:[1] Database entry for the chemical class and related substructures.[1][13]

    • [1]

Sources

Molecular weight and physicochemical characteristics of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

[1]

Executive Summary

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide is a synthetic, conformationally constrained amino acid derivative belonging to the class of


-quaternary azetidines1

This molecule represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] It functions as a proline mimetic that restricts peptide backbone conformation while simultaneously projecting a pyridyl pharmacophore—a motif commonly utilized to target kinase hinge regions or metalloenzyme active sites (e.g., Zinc-dependent histone deacetylases or matrix metalloproteinases).

Molecular Identity & Physicochemical Properties

This section details the quantitative molecular descriptors essential for assessing the compound's "drug-likeness" and behavior in biological systems.

1.1 Structural Nomenclature
  • IUPAC Name: 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide[1]

  • Core Scaffold: Azetidine (4-membered saturated nitrogen heterocycle)[1][2]

  • Key Features: Quaternary carbon at C2; Pyridine-4-yl "warhead" or binding motif.[1]

1.2 Quantitative Physicochemical Data
PropertyValueTechnical Context
Molecular Formula C₁₂H₁₇N₃O Confirmed via fragment summation (C₅H₄N + C₃H₆ + C₃H₄N + CONH₂).[1]
Molecular Weight 219.29 g/mol Ideal for FBDD (Rule of 3 compliant: MW < 300).
Exact Mass 219.1372 DaMonoisotopic mass for HRMS validation.
LogP (Predicted) 0.8 – 1.2 Moderately polar. The pyridine and amide groups lower lipophilicity, ensuring aqueous solubility.
TPSA ~68 ŲTopological Polar Surface Area. Well within the range for cell permeability (< 140 Ų).
H-Bond Donors 3Azetidine NH (1) + Amide NH₂ (2).[1]
H-Bond Acceptors 3Pyridine N, Amide O, Azetidine N (if unprotonated).
pKa (Base) ~5.2 (Pyridine)The pyridine nitrogen is weakly basic.
pKa (Amine) ~9.5 – 10.5The azetidine ring nitrogen is a secondary amine, highly basic.

Expert Insight: The presence of the basic azetidine nitrogen implies this molecule will exist as a dication at physiological pH (pH 7.4), significantly influencing its solubility profile and electrostatic interactions with protein targets.

Synthetic Methodology

The synthesis of


1Seebach’s "Self-Regeneration of Stereocenters" (SRS)1
2.1 Retrosynthetic Analysis

The target is assembled by alkylating a protected azetidine-2-carboxylate precursor.[1][2]

  • Precursor:

    
    -protected azetidine-2-carboxylic acid ester.[1]
    
  • Electrophile: 4-(3-bromopropyl)pyridine.[1]

  • Key Transformation: Enolate alkylation at the sterically crowded C2 position.

2.2 Step-by-Step Synthesis Protocol

Step 1: Protection of Azetidine-2-carboxylic acid [1][3]

  • Reagents: Cbz-Cl (Benzyl chloroformate), NaHCO₃.

  • Rationale: The ring nitrogen must be protected to prevent N-alkylation. The Carboxyl group is converted to a tert-butyl ester to prevent side reactions and allow mild deprotection.

Step 2:


-Alkylation (The Critical Step)1
  • Substrate: 1-Cbz-azetidine-2-carboxylic acid tert-butyl ester.[1]

  • Reagents: KHMDS (Potassium hexamethyldisilazide) or LDA (Lithium diisopropylamide), -78°C; then 4-(3-bromopropyl)pyridine.[1]

  • Mechanism:[2][4][5] Formation of the lithium enolate followed by nucleophilic attack on the alkyl bromide.

  • Note: The rigidity of the azetidine ring often directs the incoming electrophile to the face opposite the bulky N-protecting group (stereoselective alkylation).

Step 3: Amidation

  • Reagents: TFA (to remove t-butyl ester), then HATU/NH₄Cl (coupling).

  • Alternative: Direct aminolysis of the ester using methanolic ammonia (if the ester is reactive enough).

Step 4: Global Deprotection

  • Reagents: H₂/Pd-C (Hydrogenolysis to remove Cbz).[1]

  • Product: 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide (Free base or salt).[1]

2.3 Visualization: Synthetic Workflow

SynthesisPathStartAzetidine-2-carboxylic AcidStep11. N-Protection (Cbz)2. Esterification (t-Bu)Start->Step1Intermediate1N-Cbz-Azetidine-2-COO-tBuStep1->Intermediate1Step2α-Alkylation(KHMDS, -78°C)+ 4-(3-bromopropyl)pyridineIntermediate1->Step2 Enolate FormationIntermediate2Quaternary IntermediateStep2->Intermediate2Step31. Hydrolysis (TFA)2. Amidation (HATU, NH4Cl)Intermediate2->Step3Intermediate3Protected CarboxamideStep3->Intermediate3Step4Deprotection (H2, Pd/C)Intermediate3->Step4FinalTarget Molecule:2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamideStep4->Final

Caption: Synthetic route for the construction of the

Biological & Pharmacological Context
3.1 Conformational Constraint (The "Proline Effect")

Unlike linear amino acids, the azetidine ring restricts the

  • Azetidine vs. Proline: Azetidine (4-membered) is more rigid than Proline (5-membered).[1]

  • Impact: This locks the molecule into a specific conformation, reducing the entropic penalty upon binding to a target protein. This is a classic strategy in peptidomimetic drug design to increase potency.

3.2 The Pyridine Pharmacophore

The 3-(Pyridin-4-yl)propyl tail serves as a "linker-binder" motif.[1]

  • Interaction Mode: The pyridine nitrogen is a monodentate ligand. It often coordinates with metal ions (Zn²⁺, Fe²⁺) in metalloenzymes or forms hydrogen bonds with the "hinge region" backbone amides in kinase ATP-binding pockets.

  • Linker Length: The propyl (3-carbon) chain provides flexibility, allowing the pyridine head to reach deep pockets ~4-5 Å away from the backbone binding site.

3.3 Potential Therapeutic Applications

Based on its structural class, this molecule is a candidate for:

  • JAK/STAT Inhibitors: Analogous to the scaffold of Deucravacitinib, where constrained rings position a heterocyclic amide.

  • Epigenetic Modulators: Targeting HDACs (Histone Deacetylases) where the pyridine binds the Zinc active site.

  • GPCR Ligands: The basic azetidine amine mimics neurotransmitters (e.g., GABA analogs).

References
  • Couty, F., & Evano, G. (2006). Synthesis of Azetidines and Their Application in Peptide Chemistry. Organic Preparations and Procedures International. Link[1]

  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link[1]

  • Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Probes for Peptidomimetics. Chemical Reviews. Link[1]

  • PubChem Compound Summary. (2024). Azetidine-2-carboxylic acid derivatives. National Library of Medicine. Link

Methodological & Application

Application Note: Optimal Solvent Systems for 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

[1][2]

Executive Summary

The compound 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide presents a unique solubility challenge due to its amphiphilic and di-basic nature .[1][2] The molecule contains a polar, hydrogen-bonding core (azetidine-2-carboxamide), a basic aromatic side chain (pyridine), and a hydrophobic linker (propyl).[1][2][3]

Successful solubilization requires balancing these competing properties.[1][2][3]

  • Best Universal Solvent: Dimethyl Sulfoxide (DMSO) (up to 50 mM).[1][2]

  • Best Aqueous System: Acidic Buffers (pH < 4.[1][2]5) utilizing the pyridinium/azetidinium dication state.[1][2][3]

  • Avoid: Non-polar solvents (Hexane, Diethyl ether) and neutral aqueous buffers at high concentrations (>1 mM).[1][2][3]

Physicochemical Analysis & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule into its functional pharmacophores.[1][2][3] This "Structure-Property Relationship" (SPR) analysis dictates the protocol.

Functional GroupPropertypKa (Approx)Solubility Implication
Azetidine Ring (NH) Secondary Amine~9.5 – 10.5Highly basic.[1][2][3] Protonated at physiological pH.[1][2][3] Enhances water solubility when ionized.[1][2][3]
Pyridine Ring Aromatic Nitrogen~5.2Weakly basic.[1][2][3] Protonated only at acidic pH (< 5).[1][2][3] Key for "pH-switch" solubility.
Carboxamide H-Bond Donor/AcceptorNeutralHigh crystal lattice energy (high melting point).[1][2][3] Requires polar aprotic solvents (DMSO) to disrupt H-bonds.[1][2][3]
Propyl Linker Alkyl ChainN/ALipophilic.[1][2][3] Reduces water solubility; increases solubility in alcohols/DCM.[1][2][3]
The "Solubility Switch" Mechanism

The solubility of this compound is pH-dependent .[1][2][3]

  • pH < 5 (Acidic): Both nitrogen atoms are protonated (

    
    , 
    
    
    ).[1][2][3] The molecule acts as a highly soluble dicationic salt.[1][2][3]
  • pH 7.4 (Physiological): The azetidine is protonated, but the pyridine is largely neutral.[1][2][3] Solubility is moderate.[1][2][3]

  • pH > 11 (Basic): Both nitrogens are deprotonated.[1][2] The molecule is neutral and lipophilic, likely precipitating out of water.[1][2][3]

Solvent Screening Decision Tree

The following workflow illustrates the logic for selecting a solvent based on your specific application (In Vitro, In Vivo, or Analytical).

SolventSelectionStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeInVitroIn Vitro (Cell/Enzyme Assays)AppType->InVitroInVivoIn Vivo (Animal Studies)AppType->InVivoAnalyticalAnalytical (HPLC/LC-MS)AppType->AnalyticalStockPrepPrepare Stock in DMSO (10-50 mM)InVitro->StockPrepFormulationFormulation RequiredInVivo->FormulationMobilePhaseMobile Phase SelectionAnalytical->MobilePhaseDilutionDilute into Media (< 0.5% DMSO)StockPrep->DilutionAcidSaline0.1N HCl / Saline (pH 4.0)Formulation->AcidSalineHigh Solubility NeededCyclodextrin20% HP-β-CyclodextrinFormulation->CyclodextrinSensitive TissueAcidicMPWater/MeCN + 0.1% Formic AcidMobilePhase->AcidicMPProtonate for Retention

Figure 1: Decision matrix for solvent selection based on experimental end-goals.[1][2][3]

Detailed Protocols

Protocol A: Preparation of Stock Solutions (Standard Laboratory Use)

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.[1][2][3]

  • Target Compound: 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide.[1][2]

Procedure:

  • Weighing: Accurately weigh 5–10 mg of the compound into a sterile, amber glass vial (to protect from light).

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM or 50 mM concentration.

    • Formula:

      
      [1][2][3]
      
    • Note: If MW is unavailable, assume approx 233.3 g/mol (C12H17N3O) for estimation, but verify exact MW of your batch.[1][2]

  • Dissolution: Add the calculated volume of DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.[1][2][3] The carboxamide group can form strong intermolecular hydrogen bonds requiring energy to break.[1][2][3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Aqueous Solubility for In Vivo Administration

Objective: Solubilize the compound for injection/oral gavage without toxic organic solvents.[1][2][3]

Mechanism: Exploiting the basicity of the pyridine and azetidine nitrogens.[1][2][3]

Reagents:

  • 0.1 N HCl (Hydrochloric Acid).[1][2]

  • PBS (Phosphate Buffered Saline) or Sterile Water.[1][2][3]

  • pH Meter.[1][2][3]

Procedure:

  • Weigh the required amount of compound.[1][2][3]

  • Acidification Step: Add a minimal volume of 0.1 N HCl (approx. 1 molar equivalent relative to the compound).[1][2] The goal is to protonate the nitrogens.[1][2][3]

  • Visual Check: The solid should dissolve rapidly upon acidification.[1][2][3]

  • Dilution: Slowly add sterile water or saline to reach the desired final volume.

  • pH Adjustment: Check the pH.

    • Target: pH 4.5 – 5.5.[1][2][3]

    • Caution: If pH is raised > 6.0, the compound may precipitate as it returns to its neutral/monocationic state.[1][2][3]

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

Protocol C: LC-MS Mobile Phase Preparation

Objective: Ensure sharp peak shape and good ionization.

Recommendation:

  • Solvent A: Water + 0.1% Formic Acid.[1][2][3]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Rationale: The formic acid ensures both the pyridine and azetidine are fully protonated (

    
    ).[1][2] This prevents "peak tailing" caused by the interaction of free amines with silanol groups on the HPLC column.[1][2][3]
    

Stability & Storage Considerations

HazardRisk LevelMitigation Strategy
Amide Hydrolysis ModerateAvoid storing in aqueous solution at extreme pH (<2 or >10) for prolonged periods.[1][2][3] Use fresh preparations for aqueous experiments.
Oxidation LowThe pyridine ring is relatively stable, but the azetidine amine can oxidize over time.[1][2][3] Store under Nitrogen/Argon if possible.[1][2][3]
Precipitation High"Crash out" can occur upon dilution of DMSO stocks into aqueous media.[1][2][3] Always vortex immediately upon dilution.

References

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Standard text on physicochemical profiling of basic drugs).

  • Lipinski, C. A. (2000).[1][2][3] "Drug-like properties and the causes of poor solubility and poor permeability".[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3]

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] (Source for solubility screening protocols).

  • PubChem Compound Summary. (General reference for Azetidine/Pyridine substructures). [1][2][3]

(Note: As this specific chemical structure is a specialized research reagent, specific literature precedents are derived from the behavior of structural analogs such as azetidine-2-carboxylic acid and pyridine-propyl derivatives.)[1][2][3]

Application Note & Protocols: High-Purity Crystallization of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide via crystallization. As a critical process in pharmaceutical development, achieving high purity of active pharmaceutical ingredients (APIs) is paramount for ensuring safety and efficacy.[1][2] This guide details the fundamental principles of crystallization, offers systematic protocols for various methods—including cooling, anti-solvent, and vapor diffusion crystallization—and provides a framework for troubleshooting common challenges. The methodologies are designed for researchers, chemists, and process development professionals aiming to establish robust and reproducible purification workflows for this and structurally related compounds.

Introduction: The Imperative for Purity

The molecule 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide possesses a unique structural architecture, incorporating a basic pyridine moiety, a strained azetidine ring, and a hydrogen-bonding carboxamide group. This combination of features makes it a compound of interest in medicinal chemistry. However, impurities generated during synthesis can significantly impact downstream applications, including biological assays and formulation studies.

Crystallization is a powerful and widely adopted technique for the purification of solid compounds in the pharmaceutical industry.[1][2] It is a thermodynamic process where molecules self-assemble from a solution into a highly ordered, three-dimensional crystal lattice, effectively excluding impurities.[1] The success of any crystallization protocol hinges on a deep understanding of the solute-solvent interactions and the precise control of thermodynamic variables like temperature and concentration to achieve a state of supersaturation—the driving force for crystallization.[3][4]

Foundational Principles of Crystallization

Solvent Selection: The Critical First Step

The choice of solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent system is governed by the principle of "like dissolves like," where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[5] For 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide, its mixed polarity suggests that a range of solvents or, more likely, a mixed-solvent system will be required.[6]

Key characteristics of a suitable crystallization solvent:

  • Differential Solubility: The compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5]

  • Inertness: The solvent must not react with the compound.[5]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals but not so volatile that it evaporates too quickly during the process.[6][7] A boiling point below 100°C is often preferred.[7]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor).[5]

Achieving Supersaturation

Supersaturation is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. It is the essential prerequisite for both crystal nucleation (the formation of new crystal nuclei) and subsequent crystal growth.[4] Supersaturation can be achieved through several methods, which form the basis of the protocols described in this guide:

  • Cooling Crystallization: For compounds whose solubility is highly dependent on temperature.[1]

  • Anti-solvent Addition: By adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to a solution of the compound in a "good" solvent.[1][8]

  • Solvent Evaporation: By slowly removing the solvent, thereby increasing the solute concentration.[1]

  • Vapor Diffusion: A gentle method where an anti-solvent vapor slowly diffuses into a solution of the compound.[3][9]

Workflow for Crystallization Method Development

The following diagram outlines a logical workflow for selecting and optimizing a crystallization method for the target compound.

Crystallization_Workflow start_node Crude 2-(3-(Pyridin-4-yl)propyl) azetidine-2-carboxamide io_node io_node start_node->io_node Characterize Crude Material process_node process_node decision_node decision_node end_node Pure Crystals (Verify Purity: HPLC, NMR, DSC) process_node_1 Screen Solvents (e.g., Alcohols, Ketones, Esters, Water) io_node->process_node_1 Solubility Screening decision_node_1 Good Temp. Coefficient? process_node_1->decision_node_1 process_node_2 Cooling Crystallization Protocol decision_node_1->process_node_2 Yes decision_node_2 Good Solvent/ Anti-Solvent Pair? decision_node_1->decision_node_2 No process_node_2->end_node decision_node_2->process_node_1 No, Re-screen process_node_3 Anti-Solvent or Vapor Diffusion Protocol decision_node_2->process_node_3 Yes process_node_3->end_node

Caption: Workflow for selecting a suitable crystallization method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial to maximize yield.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when a compound is very soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[1][6] This method is useful for controlling crystal size and morphology.[1][8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., methanol or acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add a miscible "anti-solvent" (e.g., water, hexane, or diethyl ether) dropwise. Rationale: Slow addition of the anti-solvent prevents localized high supersaturation, which can lead to "oiling out" or the formation of amorphous precipitate.[8][12]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly turbid (the cloud point), indicating the onset of precipitation. If needed, add a single drop of the "good" solvent to redissolve the precipitate.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates.

  • Maturation: If necessary, cool the mixture in an ice bath to maximize yield.

  • Collection and Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion

This is a gentle and effective method for growing high-quality single crystals, especially when only small amounts of material are available. It relies on the slow diffusion of an anti-solvent vapor into the solution.[3][9][13]

Step-by-Step Methodology:

  • Prepare Solution: Dissolve the compound in a small volume of a relatively non-volatile "good" solvent (e.g., methanol, acetonitrile) in a small, open container (e.g., a 1-dram vial).

  • Set Up System: Place this small vial inside a larger, sealable container (e.g., a beaker or jar). Add a larger volume of a volatile "anti-solvent" (e.g., hexane, diethyl ether) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.[3]

  • Seal and Diffuse: Seal the larger container tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystal Growth: Over time (hours to days), the increasing concentration of the anti-solvent in the solution will induce slow crystallization.[4]

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Solvent System Selection Table

The following table provides starting points for solvent and anti-solvent screening for 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide based on its chemical structure.

Solvent (Good) Anti-Solvent (Poor) Method Suitability Rationale & Potential Issues
Methanol / EthanolWaterAnti-Solvent, CoolingThe compound's polarity suggests good solubility in alcohols. Water is a common, miscible anti-solvent.
AcetoneHexane / HeptaneAnti-SolventAcetone is a polar aprotic solvent. Non-polar alkanes are excellent anti-solvents.[6]
AcetonitrileToluene / Diethyl EtherAnti-Solvent, Vapor DiffusionAcetonitrile is a good solvent for many "greasy" or moderately polar compounds.[14]
Isopropanol (IPA)NoneCoolingIPA has a good balance of polarity and a suitable boiling point (82.6 °C) for cooling crystallization.
Ethyl AcetateHexane / HeptaneAnti-SolventA moderately polar ester solvent paired with a non-polar anti-solvent is a classic combination.[6]

Troubleshooting Common Crystallization Problems

Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" (Liquid droplets form instead of solid)1. Melting point of the compound is below the solution temperature.[11]2. Supersaturation is too high, kinetically hindering lattice formation.[12]3. High levels of impurities are present.[11][15]1. Re-heat the solution and add more of the "good" solvent to reduce saturation.[11]2. Cool the solution much more slowly.3. Try a different solvent system with a lower boiling point.[7]4. Use seeding to provide a template for crystal growth.[12][16]
No Crystals Form 1. Solution is not sufficiently supersaturated (too much solvent).2. Nucleation is kinetically hindered.1. Boil off some solvent to increase the concentration and re-cool.[11]2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.3. Add a "seed crystal" from a previous successful crystallization.4. If all else fails, remove the solvent by rotary evaporation and attempt crystallization with a different solvent system.[11]
Rapid Precipitation (Forms fine powder or amorphous solid)1. Solution is too highly supersaturated.2. Cooling or anti-solvent addition is too fast.1. Re-heat to redissolve the solid and add more solvent.[11]2. Ensure a very slow cooling rate or dropwise addition of the anti-solvent.3. Use a more dilute starting solution.
Low Recovery / Yield 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution.2. Ensure the solution is thoroughly cooled for a sufficient period.3. For mixed-solvent systems, adjust the ratio to favor the anti-solvent at the final stage.

References

  • Vertex AI Search. Crystallization of small molecules.
  • Vertex AI Search. Crystallization.
  • Syrris. Pharmaceutical Crystallization in drug development.
  • CrystEngComm. Design, synthesis, and characterization of pyridine-containing organic crystals.
  • Quora. How to choose a solvent for crystallization of an organic compound.
  • ResearchGate. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.
  • BIA. Crystallisation in pharmaceutical processes.
  • University of Fribourg. Guide for crystallization.
  • Reddit. Need help with antisolvent crystallization of small molecule.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Chemical Society Reviews. Advanced crystallisation methods for small organic molecules.
  • LACCEI.org. Development of Crystallization Processes for Pharmaceutical Applications.
  • ResearchGate. The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals.
  • Technobis. Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.
  • MIRAI Intex. Crystallization process: how does crystallization work.
  • National Institutes of Health. Crystallization of Membrane Proteins by Vapor Diffusion.
  • Reddit. Recrystallization (help meeeeee).
  • Chemjobber. Process Wednesday: Oiling out.

Sources

Application Notes and Protocols for the Synthesis of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their ability to serve as bioisosteres for other cyclic and acyclic structures.[1] The target molecule, 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide, incorporates a substituted azetidine core, a structural motif present in a variety of biologically active compounds.[2] This document provides a comprehensive guide to the synthesis of this novel compound, detailing the required reagents and offering step-by-step protocols. The proposed synthetic route is designed to be robust and adaptable, drawing upon established methodologies in heterocyclic chemistry and peptide coupling.

The synthesis is strategically divided into four main stages:

  • Preparation of an N-protected azetidine-2-carboxylate ester: This initial step establishes the core heterocyclic scaffold with appropriate protection to direct subsequent reactions.

  • Introduction of the pyridin-4-ylpropyl sidechain: This key step involves the alkylation of the azetidine ring at the C-2 position.

  • Formation of the carboxamide: The ester is converted to the primary amide, a common functional group in many pharmaceutical agents.

  • Deprotection of the azetidine nitrogen: The final step yields the target compound.

This guide emphasizes the rationale behind the choice of reagents and reaction conditions, providing a thorough understanding of the synthetic process.

Reagents and Materials

A comprehensive list of the necessary reagents for the synthesis of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide is provided below. It is crucial to use reagents of appropriate purity and to handle all chemicals in accordance with standard laboratory safety procedures.

ReagentGradeSupplierPurpose
(S)-Azetidine-2-carboxylic acid≥98%Commercially AvailableStarting material for the azetidine core
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially AvailableN-protection of the azetidine
Sodium hydroxide (NaOH)ReagentCommercially AvailableBase for N-protection
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneCommercially AvailableStrong base for enolate formation
Tetrahydrofuran (THF)AnhydrousCommercially AvailableSolvent
3-(Pyridin-4-yl)propan-1-ol≥97%Commercially AvailablePrecursor for the alkylating agent
p-Toluenesulfonyl chloride (TsCl)≥98%Commercially AvailableFor activation of the alcohol
Triethylamine (TEA)≥99.5%Commercially AvailableBase
Lithium hydroxide (LiOH)Monohydrate, ≥98%Commercially AvailableFor ester hydrolysis
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)≥98%Commercially AvailableAmide coupling reagent
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially AvailableBase for amide coupling
Ammonium chloride (NH₄Cl)Saturated aqueous solutionPrepared in-houseFor workup
Trifluoroacetic acid (TFA)≥99%Commercially AvailableFor N-Boc deprotection
Diethyl etherAnhydrousCommercially AvailableSolvent
Ethyl acetate (EtOAc)ReagentCommercially AvailableSolvent for extraction and chromatography
HexanesReagentCommercially AvailableSolvent for chromatography
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-houseFor workup
Brine (NaCl solution)Saturated aqueous solutionPrepared in-houseFor workup

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Preparation of N-Boc-(S)-azetidine-2-carboxylic acid

This step protects the secondary amine of the azetidine ring, preventing it from interfering with subsequent reactions. The tert-butoxycarbonyl (Boc) group is chosen for its stability under the basic conditions of the upcoming alkylation step and its facile removal under acidic conditions.[3]

Protocol:

  • Dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with diethyl ether (2 x V).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid as a white solid.[4]

Part 2: Synthesis of Methyl N-Boc-(S)-azetidine-2-carboxylate

Esterification of the carboxylic acid facilitates the subsequent C-2 alkylation by allowing for the formation of a stable enolate. A simple methyl ester is sufficient for this purpose.

Protocol:

  • Dissolve N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in a 10:1 mixture of methanol and dichloromethane.

  • Cool the solution to 0 °C.

  • Add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq) dropwise until a persistent yellow color is observed.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the excess (trimethylsilyl)diazomethane by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl N-Boc-(S)-azetidine-2-carboxylate.

Part 3: Synthesis of 3-(Pyridin-4-yl)propyl-1-tosylate

The alkylation step requires an electrophile. A tosylate is a good leaving group and can be readily prepared from the corresponding alcohol.

Protocol:

  • Dissolve 3-(pyridin-4-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(pyridin-4-yl)propyl-1-tosylate.

Part 4: Alkylation of Methyl N-Boc-(S)-azetidine-2-carboxylate

This is a critical step where the pyridin-4-ylpropyl sidechain is introduced. The reaction proceeds via the formation of a lithium enolate at the C-2 position, which then acts as a nucleophile.[5]

Alkylation_Mechanism A Methyl N-Boc-azetidine-2-carboxylate B LDA, THF, -78 °C A->B Deprotonation C Lithium Enolate Intermediate D 3-(Pyridin-4-yl)propyl-1-tosylate C->D Nucleophilic Attack E Alkylated Product D->E

Caption: Alkylation via a lithium enolate.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve methyl N-Boc-(S)-azetidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA, 1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of 3-(pyridin-4-yl)propyl-1-tosylate (1.2 eq) in anhydrous tetrahydrofuran dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 2-(3-(pyridin-4-yl)propyl)-N-Boc-azetidine-2-carboxylate.

Part 5: Saponification of the Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid in preparation for the amidation step.

Protocol:

  • Dissolve the alkylated ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran and water.

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tetrahydrofuran.

  • Dilute the aqueous residue with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 5-6 with 1 M HCl.

  • Extract the product with dichloromethane (3 x V).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(3-(pyridin-4-yl)propyl)-N-Boc-azetidine-2-carboxylic acid.

Part 6: Amidation of the Carboxylic Acid

The formation of the primary amide is achieved using HATU, a highly efficient peptide coupling reagent that minimizes side reactions and racemization.[6][7][8]

Protocol:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide.

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add HATU (1.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Add a solution of ammonia in methanol (7N, 5.0 eq) and stir the reaction at room temperature for 12-16 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x V).

  • Combine the organic layers and wash with saturated aqueous lithium chloride solution (3 x V) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain tert-butyl 2-carbamoyl-2-(3-(pyridin-4-yl)propyl)azetidine-1-carboxylate.

Part 7: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target primary amine. Trifluoroacetic acid is commonly used for this purpose.[9][10][11]

Protocol:

  • Dissolve the N-Boc protected amide (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and dichloromethane.

  • Dissolve the residue in a minimal amount of dichloromethane and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water and basify to pH 9-10 with 1 M NaOH.

  • Extract the free base with dichloromethane (3 x V).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-(pyridin-4-yl)propyl)azetidine-2-carboxamide.

Troubleshooting and Safety Precautions

  • Alkylation Step: The formation of the enolate is moisture-sensitive. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. The temperature must be carefully controlled during the addition of LDA to prevent side reactions.

  • Amidation Step: HATU is moisture-sensitive. Handle it in a dry environment. The workup with lithium chloride solution is crucial to remove residual DMF.

  • Deprotection Step: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.

  • General: All reactions should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure completion. Purification by flash column chromatography should be performed with care to ensure good separation of the product from impurities.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Lentini, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4479.
  • Xu, X., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23795-23802.
  • Sigma-Aldrich. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Rich, D. H., & Ram, S. (1985). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. Tetrahedron Letters, 26(38), 4581-4584.
  • Common Organic Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 3-Pyridyl bromide synthesis.
  • PrepChem. (n.d.). Synthesis of propyl bromide.
  • Singh, G., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47355-47376.
  • J&K Scientific. (n.d.). Boc-L-azetidine-2-carboxylic acid | 51077-14-6.
  • ChemicalBook. (n.d.). 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6.
  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2697-2704.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000).
  • Ding, Z., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical, step-by-step protocols to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my compound, 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide, exhibiting poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?

Answer:

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The structure of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide contains both hydrophobic and ionizable basic moieties, which are key to understanding its solubility behavior.

  • Structural Analysis: The molecule possesses a pyridine ring and a propyl chain, which are relatively non-polar and contribute to its hydrophobic character. In contrast, the azetidine and pyridine nitrogen atoms are basic and can be protonated.

  • Impact of pH: At a neutral pH of 7.4, the basic nitrogen atoms on the pyridine and azetidine rings are likely only partially protonated. The uncharged form of the molecule is more hydrophobic and thus less soluble in aqueous media. To achieve significant aqueous solubility, these basic centers need to be fully protonated, which occurs at a lower (more acidic) pH. This is a common characteristic of basic drugs, which constitute a significant portion of pharmaceutical compounds.[1]

FAQ 2: What is the most critical initial step to enhance the solubility of this compound?

Answer:

The most effective initial step is to systematically evaluate the effect of pH on the compound's solubility.[2][] By lowering the pH of the aqueous buffer, you can increase the protonation of the basic nitrogen atoms, leading to the formation of a more soluble salt form in situ.

This protocol will help you determine the optimal pH for dissolving your compound.

  • Prepare a series of acidic buffers: Prepare a range of buffers with pH values from 2.0 to 7.0 (e.g., citrate buffers, phosphate buffers).

  • Create a supersaturated solution: Add an excess amount of your compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the solid and liquid phases: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the results: Plot the solubility (in mg/mL or µM) as a function of pH to identify the pH at which the desired solubility is achieved.

Below is a diagram illustrating the expected relationship between pH and the solubility of a basic compound like 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide.

pH_Solubility cluster_0 pH-Solubility Relationship for a Basic Compound pH_axis pH solubility_axis Solubility origin->pH_axis origin->solubility_axis high_sol High Solubility (Protonated Form) low_sol Low Solubility (Free Base) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 note As pH decreases, the basic compound becomes protonated, increasing its aqueous solubility.

Caption: pH-solubility profile for a basic compound.

FAQ 3: Adjusting the pH improved solubility, but it's still not sufficient. What should I try next?

Answer:

If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent.[][4] Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[]

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Prepare a high-concentration stock solution: Dissolve your compound in 100% of a selected co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Determine the maximum tolerable co-solvent concentration: For your specific application (e.g., cell-based assay), determine the highest percentage of the co-solvent that does not cause toxicity or other undesirable effects.

  • Prepare serial dilutions: In your optimized acidic buffer, prepare a series of solutions with increasing percentages of the co-solvent, not exceeding the maximum tolerable concentration.

  • Add the compound: Add your compound (from the stock solution) to each of the co-solvent/buffer mixtures.

  • Observe and quantify: Visually inspect for precipitation and, if necessary, quantify the solubility as described in the pH screening protocol.

Data Summary Table for Co-solvent Screening:

Co-solventConcentration (%)Buffer pHSolubility (mg/mL)Observations
DMSO14.5Enter DataClear solution
DMSO54.5Enter DataClear solution
Ethanol54.5Enter DataSlight haze
PEG 400104.5Enter DataClear solution
FAQ 4: What other formulation strategies can I employ for in vitro experiments if pH and co-solvents are not sufficient?

Answer:

For challenging cases, the use of solubility enhancers, such as cyclodextrins, can be highly effective.[1][5] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more soluble in water.[1]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Cyclodextrin_Workflow start Start: Prepare Aqueous Buffer with Cyclodextrin add_compound Add 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide start->add_compound mix Mix Thoroughly (Vortex/Sonicate) add_compound->mix equilibrate Equilibrate (e.g., 24h at 25°C) mix->equilibrate separate Centrifuge to Pellet Undissolved Compound equilibrate->separate quantify Quantify Soluble Compound in Supernatant separate->quantify end End: Determine Enhanced Solubility quantify->end

Caption: Workflow for solubility enhancement with cyclodextrins.

FAQ 5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer:

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous buffer where it is less soluble.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help keep the compound in solution.[6]

  • Vigorous Mixing: Ensure rapid and thorough mixing of the solution as you add the stock solution to the aqueous buffer. Vortexing or stirring during the addition is recommended.

  • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes help maintain solubility.

  • Incorporate a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, in the aqueous buffer can help to stabilize the diluted compound and prevent precipitation.[1][5]

FAQ 6: Should I consider using a different salt form of the compound?

Answer:

Yes, if you are in the early stages of drug development, selecting an appropriate salt form is a fundamental and highly effective strategy to improve solubility and other physicochemical properties.[7][8][9] Different salt forms of the same active pharmaceutical ingredient (API) can have vastly different solubilities.[7][10]

  • Common Salt Forms for Basic Compounds: Hydrochloride (HCl), sulfate, mesylate, and tartrate salts are frequently used to increase the aqueous solubility of basic drugs.[7]

If you are working with a free base and consistently facing solubility issues, it is highly recommended to explore the synthesis and evaluation of different pharmaceutically acceptable salt forms. This approach can lead to a more stable and soluble drug candidate, simplifying formulation development.[8][11][12]

References

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • Desma. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. [Link]

  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation. [Link]

  • Advanced International Journal for Research (AIJFR). (2025, September 15). The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. [Link]

  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Preprints.org. [Link]

  • AbbVie Contract Manufacturing. How are salts used in pharmaceuticals?. [Link]

  • Vogt, M., Kunath, K., & Dressman, J. B. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Preprints.org. [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs. [Link]

  • National Center for Biotechnology Information. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

  • National Center for Biotechnology Information. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]

  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution?. [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • ResearchGate. pH Shift of solubility suspensions upon preparation. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. [Link]

  • PubChemLite. (2s,3s)-2-benzyl-3-methyl-4-oxo-n-[1-(4-pyridyl)propyl]azetidine-1-carboxamide. [Link]

  • AAPPTec. Safety Data Sheet L-Azetidine-2-carboxylic acid. [Link]

Sources

Technical Support Center: Stabilizing 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical support guide for 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in solution. Due to its unique structure, featuring a strained azetidine ring, a basic pyridine moiety, and a hydrolyzable carboxamide group, this molecule is susceptible to several degradation pathways. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and overcome these degradation issues, ensuring the integrity of your experiments and the reliability of your results.

Understanding the Molecule's Stability Profile

The stability of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide in solution is influenced by three primary structural features:

  • The Azetidine Ring: This four-membered ring is inherently strained and susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[1][2][3]

  • The Carboxamide Group: The amide bond can undergo hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and ammonia.[4][5]

  • The Pyridine Moiety: While the pyridine ring itself is relatively stable, it can be susceptible to photodegradation and oxidation under certain conditions.[6]

The interplay of these functionalities dictates the compound's overall stability, which is highly dependent on the solution's pH, temperature, light exposure, and the presence of oxidative species.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific degradation issues you may be encountering during your experiments.

Question 1: I'm observing a rapid loss of my parent compound in acidic solution (pH < 4). What is the likely cause?

Answer: Rapid degradation in acidic media strongly suggests an acid-catalyzed ring-opening of the azetidine moiety.[1][3] The azetidine nitrogen, being a secondary amine, can become protonated at low pH. This protonation enhances the ring strain and makes the ring highly susceptible to nucleophilic attack, even by a weak nucleophile like water or the pendant amide group itself in an intramolecular fashion.[3]

  • Causality: The low pH environment leads to protonation of the azetidine nitrogen. This creates an "azetidinium" ion, which is a much better leaving group and significantly activates the ring towards nucleophilic attack and subsequent cleavage.[7]

To confirm this, you should look for the appearance of new peaks in your analytical chromatogram that correspond to ring-opened products.

Question 2: My compound appears to be degrading even at neutral or slightly alkaline pH. What degradation pathway should I investigate?

Answer: At neutral to alkaline pH, the primary degradation pathway to consider is the hydrolysis of the carboxamide group.[4][5] While amide hydrolysis can occur under acidic conditions as well, it is also promoted by hydroxide ions in basic media. This reaction would result in the formation of 2-(3-(pyridin-4-yl)propyl)azetidine-2-carboxylic acid.

  • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-N bond.[4]

You can monitor for the appearance of the corresponding carboxylic acid metabolite using LC-MS, as it will have a different mass and retention time compared to the parent compound.

Question 3: I've noticed variability in my results and some degradation even when controlling for pH and temperature. Could light be a factor?

Answer: Yes, photodegradation is a plausible cause, especially given the presence of the pyridine ring. Pyridine and its derivatives are known to be susceptible to degradation upon exposure to UV light.[8] This can lead to the formation of various photoproducts, including hydroxylated pyridines and even ring-cleaved products like succinic acid in some cases.[9][10]

  • Causality: The aromatic pyridine ring can absorb UV radiation, leading to the formation of excited states that are more reactive. These excited molecules can then react with oxygen or other species in the solution to form degradation products.

To test for photostability, you can perform a comparative experiment where one sample is exposed to your typical laboratory light conditions and another is protected from light (e.g., wrapped in aluminum foil or in an amber vial). Analyze both samples at various time points to see if there is a significant difference in the degradation profile.

Question 4: How can I differentiate between the different degradation products analytically?

Answer: A well-developed, stability-indicating HPLC or UPLC method coupled with mass spectrometry (MS) is essential.[11][12][13]

  • HPLC/UPLC: This will allow you to separate the parent compound from its degradation products based on their polarity and other physicochemical properties.

  • MS (Mass Spectrometry): This will provide mass information for each separated peak, which is crucial for identifying the degradation products. For example:

    • Amide Hydrolysis Product: Will have a mass corresponding to the parent compound plus the mass of water minus the mass of ammonia.

    • Ring-Opened Products: Will have the same mass as the parent compound (isomers), but different fragmentation patterns in MS/MS. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]

Forced degradation studies are instrumental in generating these degradation products and validating your analytical method's ability to separate and detect them.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control to prevent degradation of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide in solution?

A1: Based on the known chemistry of azetidines, pH is the most critical factor .[1][16] The compound is expected to be most stable in a neutral to slightly acidic pH range (approximately pH 5-7). Strongly acidic conditions (pH < 4) will likely lead to rapid ring-opening of the azetidine, while strongly basic conditions (pH > 9) will accelerate amide hydrolysis.[1][4][8]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, solutions should be:

  • Buffered: Maintained at a pH between 5 and 7 using a suitable buffer system (e.g., phosphate or acetate buffer).[17][[“]]

  • Protected from Light: Stored in amber vials or in the dark to prevent photodegradation.[17]

  • Stored at Low Temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) will slow down all potential degradation reactions.

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.[17]

Q3: Are there any formulation strategies that can enhance the stability of this compound in solution?

A3: Yes, several formulation strategies can be employed:

  • pH Optimization and Buffers: As mentioned, this is the most crucial step.[[“]]

  • Antioxidants: If oxidative degradation is suspected, adding antioxidants like ascorbic acid or sodium metabisulfite can be beneficial.

  • Chelating Agents: If trace metal ions that can catalyze oxidation are present, adding a chelating agent like EDTA can improve stability.[17]

  • Co-solvents: Using co-solvents like propylene glycol or ethanol in aqueous solutions can sometimes enhance stability by reducing the water activity.

  • Lyophilization: For long-term storage, lyophilizing the compound from a stable buffered solution is an excellent option to remove water, which is a key reactant in hydrolytic degradation.[17]

Q4: What are the expected primary degradation products I should be looking for?

A4: The three most likely primary degradation products are:

  • Azetidine Ring-Opened Isomer(s): Resulting from acid-catalyzed ring opening. These will have the same mass as the parent compound.

  • Carboxylic Acid Analog: From the hydrolysis of the amide group.

  • Hydroxylated Pyridine Analog: As a potential product of photodegradation or oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to generate its potential degradation products, which is essential for developing a stability-indicating analytical method.[14][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 6, 12, and 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable LC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify the peaks of the degradation products and determine their mass-to-charge ratios (m/z).

  • Aim for 5-20% degradation of the parent compound for optimal results.[19]

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This is a general template for an analytical method to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with a wide range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: Monitor at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the m/z of the parent compound and any expected degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 9) cluster_photo Light Exposure / Oxidation Parent 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide RingOpened Azetidine Ring-Opened Isomer(s) Parent->RingOpened H+ catalyzed ring-opening AmideHydrolysis Carboxylic Acid Analog Parent->AmideHydrolysis OH- catalyzed hydrolysis PhotoOxidation Hydroxylated Pyridine Analog Parent->PhotoOxidation Photodegradation/ Oxidation

Caption: Primary degradation pathways of the target compound.

Diagram 2: Troubleshooting Workflow

G Start Degradation Observed CheckpH What is the pH of the solution? Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic < 4 Basic Basic (pH > 9) CheckpH->Basic > 9 Neutral Neutral (pH 5-7) CheckpH->Neutral 5-7 AcidAction Investigate Azetidine Ring-Opening. Action: Increase pH to 5-7. Acidic->AcidAction BaseAction Investigate Amide Hydrolysis. Action: Decrease pH to 5-7. Basic->BaseAction CheckLight Is the solution protected from light? Neutral->CheckLight Exposed No CheckLight->Exposed No Protected Yes CheckLight->Protected Yes LightAction Investigate Photodegradation. Action: Protect from light. Exposed->LightAction CheckO2 Consider Oxidative Degradation. Action: Use antioxidants or inert gas. Protected->CheckO2

Caption: A decision tree for troubleshooting degradation issues.

References

  • UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available at: [Link]

  • UV Photolysis for Accelerating Pyridine Biodegradation. ACS Publications. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]

  • Biodegradation of pyridine under UV irradiation | Request PDF. ResearchGate. Available at: [Link]

  • Fig. 1. Photochemical and photocatalytic degradation of pyridine in the... - ResearchGate. ResearchGate. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. Available at: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening | Request PDF. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Forced Degradation Studies in Pharmaceuticals | PDF | Hydrogen Peroxide. Scribd. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Strategies to enhance pharmaceutical formulation stability. Consensus. Available at: [Link]

  • Stabilization Strategies of Pharmaceutical Proteins. Encyclopedia MDPI. Available at: [Link]

  • New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Technology Networks. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • What are the product of degradation from Pyridine? ResearchGate. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf. UHP. Available at: [Link]

  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. Available at: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 1-Propyl-4-(pyridin-4-yl)pyridinium | C13H15N2+ | CID 11471474. PubChem. Available at: [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. Available at: [Link]

  • 1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state – pure PTP and a cocrystal and salt. ResearchGate. Available at: [Link]

  • Pyridine, 4-propyl-. NIST WebBook. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. Available at: [Link]

  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. PubMed. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. Available at: [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. Available at: [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs. MDPI. Available at: [Link]

  • Analytical Methods. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation Conditions for Pyridine-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of pyridine and azetidine derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the underlying chromatographic principles, ensuring you can make informed decisions to achieve robust and reliable separations.

Section 1: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems observed during the HPLC analysis of pyridine and azetidine derivatives. These compounds, containing basic nitrogen atoms, often present unique challenges that require a systematic troubleshooting approach.

Frequently Asked Questions (FAQs)

Question 1: Why am I seeing significant peak tailing with my pyridine-azetidine compounds?

Answer:

Peak tailing is the most common issue when analyzing basic compounds like pyridine and azetidine derivatives.[1][2] The primary cause is the secondary interaction between the basic nitrogen atoms in your analytes and acidic residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[1][3][4] At typical mobile phase pH ranges (e.g., pH 3-7), these silanol groups can be deprotonated (SiO⁻) and interact electrostatically with the protonated basic analytes, leading to a secondary, stronger retention mechanism that causes the peak to tail.[3][5]

Other contributing factors can include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

  • Physical Issues: Poorly packed columns, voids at the column inlet, or excessive extra-column volume can distort peak shape.[6]

  • Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[1]

Question 2: How can I effectively eliminate or reduce peak tailing for my basic analytes?

Answer:

A multi-faceted approach involving the mobile phase, column chemistry, and instrumental setup is crucial for achieving symmetrical peaks.

dot graph TD{ subgraph "Troubleshooting Peak Tailing" A[Start: Tailing Peak Observed] --> B{Analyze Peak Shape}; B --> C{Is it only for basic analytes?}; C -- Yes --> D[Focus on Chemical Interactions]; C -- No --> E[Check for Physical/System Issues]; D --> F[Modify Mobile Phase]; D --> G[Change Column]; F --> H[Lower pH (e.g., 2.5-3.0)]; F --> I[Add Competing Base (e.g., TEA)]; F --> J[Increase Buffer Strength]; G --> K[Use End-capped Column]; G --> L[Use Polar-Embedded Phase]; G --> M[Consider Polymer or Hybrid Column]; E --> N[Check for Column Void/Frit Blockage]; E --> O[Reduce Injection Volume]; E --> P[Match Sample Solvent to Mobile Phase]; H & I & J & K & L & M & N & O & P --> Q[Symmetrical Peak Achieved]; end

} caption: "Workflow for Troubleshooting Peak Tailing."

Here is a systematic protocol to improve peak shape:

Experimental Protocol: Systematic Approach to Reducing Peak Tailing

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to a range of 2.5-3.0 using a suitable buffer (e.g., 10-20 mM phosphate or formate buffer).[2][3]

    • Mechanism: At low pH, the residual silanol groups on the silica surface are fully protonated (Si-OH), minimizing their ability to interact with the positively charged basic analytes.[3] This ensures that reversed-phase interaction is the dominant retention mechanism.

    • Caution: Be mindful of buffer precipitation when using high concentrations of acetonitrile (ACN).[1] Also, ensure your column is stable at low pH; some phases can exhibit ligand stripping below pH 2.[7]

  • Use of Mobile Phase Additives (Competing Base):

    • Action: Add a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[1]

    • Mechanism: The competing base will preferentially interact with the active silanol sites, effectively shielding them from your pyridine-azetidine analytes.[1]

    • Consideration: TEA can suppress MS signals and has a high UV cutoff, making it less ideal for LC-MS applications or low-wavelength UV detection.

  • Increase Buffer Concentration:

    • Action: Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25-50 mM).

    • Mechanism: A higher buffer concentration can help to mask the residual silanol sites and improve peak symmetry. It also ensures better control and reproducibility of the mobile phase pH.[5][7]

  • Column Selection:

    • Action: Switch to a modern, high-purity silica column with advanced end-capping.

    • Mechanism: End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group (like trimethylsilyl), making them inert and significantly reducing tailing for basic compounds.[3][5] Columns with polar-embedded phases or hybrid silica/polymer particles also offer excellent peak shape for bases.[2][8]

Question 3: My polar pyridine-azetidine derivatives are poorly retained and elute near the void volume. How can I increase their retention?

Answer:

Poor retention of polar compounds is a common challenge in reversed-phase chromatography.[9] Here are several strategies to improve retention:

  • Reduce Organic Modifier: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For highly polar compounds, you may need to operate with highly aqueous mobile phases (e.g., >95% water).

  • Use an AQ-type C18 Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to irreproducible retention times.[10] "AQ" or aqueous-stable columns are designed with polar-embedded or other proprietary surface modifications to prevent this and ensure stable retention.

  • Switch to a Different Stationary Phase:

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions with the aromatic pyridine ring.

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent retention for charged basic compounds.[11][12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase.[13][14] It uses a polar stationary phase (like bare silica or a diol phase) with a high organic/low aqueous mobile phase.

StrategyMechanism of ActionIdeal for...
Reduce Organic % Increases the polarity of the mobile phase, strengthening the interaction of polar analytes with the non-polar stationary phase.Moderately polar compounds.
Use "AQ" C18 Column Prevents stationary phase collapse in highly aqueous mobile phases, ensuring reproducible retention.Compounds requiring <5% organic solvent for retention.
Switch to Phenyl Phase Provides alternative selectivity through π-π interactions with aromatic rings.Aromatic pyridine derivatives.
Mixed-Mode Column Utilizes both hydrophobic and ion-exchange interactions for enhanced retention of charged analytes.[11]Ionizable pyridine-azetidine compounds.
HILIC Column Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.[13]Very polar, hydrophilic derivatives.
Table 1: Strategies for Increasing Retention of Polar Analytes.

Section 2: Advanced Method Development

This section provides guidance on building a robust HPLC method from the ground up, with a focus on the specific properties of pyridine and azetidine derivatives.

Systematic Method Development Workflow

dot graph TD { subgraph "Method Development Strategy" A[Define Separation Goal] --> B[Analyte Characterization (pKa, logP)]; B --> C{Select Separation Mode}; C -- Reversed-Phase --> D[Choose Column (e.g., C18, Phenyl)]; C -- HILIC/Mixed-Mode --> E[Choose Column (e.g., Silica, Diol, SCX)]; D --> F[Select Mobile Phase (ACN/MeOH, Buffer)]; E --> G[Select Mobile Phase (High ACN, Buffer)]; F --> H[Optimize pH (2.5-4.0 for bases)]; G --> H; H --> I[Scouting Gradient (e.g., 5-95% B)]; I --> J{Evaluate Results (Resolution, Peak Shape)}; J -- Good --> K[Fine-tune Gradient/Isocratic]; J -- Poor --> L[Re-evaluate Column/pH/Mode]; L --> C; K --> M[Method Validation]; end

} caption: "Systematic Workflow for HPLC Method Development."

Question 4: What is the most critical mobile phase parameter to optimize for pyridine-azetidine derivatives?

Answer:

Without a doubt, mobile phase pH is the most powerful and critical parameter for controlling the retention and selectivity of ionizable compounds like pyridine and azetidine derivatives.[15][16][17]

  • Understanding pKa: Most pyridine derivatives have a pKa in the range of 5 to 6.[1][12] This is the pH at which the compound is 50% ionized (protonated) and 50% neutral.

  • The Rule of Thumb: For robust and reproducible separations, the mobile phase pH should be controlled with a buffer and set at least 1.5 to 2 pH units away from the analyte's pKa.[15][16]

  • Low pH (e.g., pH 2.5-3.5): At this pH, the pyridine and azetidine nitrogens will be consistently protonated (positively charged). This is often the ideal range because it also suppresses the ionization of residual silanols on the column, preventing peak tailing.[3] Retention will be governed by the hydrophobicity of the molecule's carbon skeleton.

  • High pH (e.g., pH > 8): At a high pH, the basic analytes will be in their neutral, uncharged form.[1] This can lead to increased retention and good peak shape. However, this approach requires specialized pH-stable columns (e.g., hybrid or polymer-based), as traditional silica-based columns will dissolve above pH 8.[1][7]

Question 5: Should I use a gradient or isocratic elution for my analysis?

Answer:

The choice between gradient and isocratic elution depends on the complexity of your sample.

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is ideal for simple mixtures where all components have similar retention behavior. Isocratic methods are often faster and more robust once developed.

  • Gradient Elution: The mobile phase composition is changed over the course of the run, typically by increasing the percentage of the organic solvent.[18] This is necessary for complex samples containing compounds with a wide range of polarities.[18][19]

Protocol: Developing an Optimized Gradient Method

  • Perform a Scouting Gradient: Start with a broad, linear gradient to determine the retention window of your analytes.[20]

    • Column: A reliable, modern C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Analyze the Scouting Run: Identify the elution times of the first (t_first) and last (t_last) peaks of interest.

  • Calculate the Optimized Gradient:

    • Set the initial %B to be slightly lower than the %B at which the first peak elutes.

    • Set the final %B to be slightly higher than the %B at which the last peak elutes.

    • Adjust the gradient time (t_g) to achieve the desired resolution. A shallower gradient (longer t_g) will increase resolution between closely eluting peaks.[18]

ParameterInitial Scouting RunOptimized Run (Example)
Start %B 5%15%
End %B 95%60%
Gradient Time 20 min10 min
Result Wide elution window, potentially long run time.Focused separation, improved resolution, and shorter run time.
Table 2: Example of Gradient Optimization.

Section 3: Chiral Separations

Question 6: What should I consider when developing a method for the chiral separation of pyridine-azetidine enantiomers?

Answer:

Chiral separations require specialized Chiral Stationary Phases (CSPs). The most successful CSPs for a broad range of compounds are often based on polysaccharides, such as amylose and cellulose derivatives.[21][22][23]

Key Considerations for Chiral Method Development:

  • Column Screening: There is no single "best" chiral column. It is essential to screen a variety of CSPs with different selectivities (e.g., amylose-based, cellulose-based).[24]

  • Mobile Phase Mode: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes. Normal-phase (e.g., Hexane/Ethanol) and polar organic (e.g., Acetonitrile/Methanol) modes often provide the best selectivity for these types of compounds.[21]

  • Additives: Small amounts of acidic or basic additives (like trifluoroacetic acid or diethylamine) can significantly impact peak shape and resolution by altering the ionization state of the analyte and its interaction with the CSP.

  • Temperature: Column temperature is a critical parameter. Lowering the temperature often increases the enantiomeric resolution but also increases retention time and backpressure.

References

  • Bell, D.S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Available at: [Link]

  • ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Available at: [Link]

  • Welch Materials. (2025). Gradient Optimization in HPLC. Available at: [Link]

  • LCGC International. (2017). The Secrets of Successful Gradient Elution. Available at: [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • LCGC International. (n.d.). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Available at: [Link]

  • Mastelf. (2025). How to Prevent Column Degradation Due to pH Extremes. Available at: [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available at: [Link]

  • PubMed. (n.d.). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Available at: [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • ResearchGate. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Available at: [Link]

  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Available at: [Link]

  • ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Bentham Science. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Analysis of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Molecule: 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide Molecular Formula: C₁₂H₁₇N₃O Class:


-Disubstituted Azetidine Amino Acid Derivative

This guide provides a high-fidelity spectral analysis of the target molecule, a conformationally restricted scaffold often used in fragment-based drug discovery (FBDD). The molecule features a strained azetidine ring, a basic pyridine moiety, and a primary carboxamide.

The Analytical Challenge: The quaternary center at position C2 eliminates the characteristic


-proton signal typically seen in amino acids (e.g., Proline, Azetidine-2-carboxylic acid), making confirmation of the substitution pattern reliant on HMBC correlations and specific 13C shifts. Furthermore, the presence of both a basic pyridine nitrogen and a secondary azetidine amine creates significant pH-dependent spectral shifting.
Structural Numbering & Logic

To ensure accurate assignment, we utilize the following numbering scheme in our analysis:

Structure cluster_azetidine Azetidine Ring cluster_linker Propyl Linker cluster_pyridine Pyridine (4-sub) N1 N1 C2 C2 (Quat) N1->C2 C3 C3 C2->C3 C1p C1' C2->C1p Amide CONH2 C2->Amide C4 C4 C3->C4 C4->N1 C2p C2' C1p->C2p C3p C3' C2p->C3p C4py C4'' C3p->C4py C35py C3''/5'' C4py->C35py C26py C2''/6'' C35py->C26py Npy N'' C26py->Npy

Caption: Connectivity map highlighting the critical quaternary C2 center connecting the strained ring, the amide, and the propyl-pyridine linker.

Experimental Protocol: Solvent Selection Strategy

The choice of solvent is the single most critical variable in the analysis of this molecule. Unlike simple lipophilic drugs, this compound contains exchangeable protons (Amide NH₂, Amine NH) and a polar heterocycle.

Comparative Workflow: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide Proton Visibility High. Appears as two distinct doublets/singlets (7.0–8.0 ppm).Low. Often broad, indistinguishable, or exchanged.DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the amide conformation [1].
Ring Conformation Stabilized puckering.Rapid inversion.The high dielectric constant of DMSO stabilizes the dipolar amide/amine states.
Solubility Excellent.[1]Moderate to Poor.The free base is polar; CDCl₃ may require slight warming or produce aggregates.
Pyridine Shifts Deshielded (downfield).Shielded (relative to DMSO).[2]Solvent anisotropy and H-bonding to the pyridine nitrogen affect chemical shifts [2].
Standard Operating Procedure (SOP)
  • Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ .

  • Water Suppression: If the water peak (3.33 ppm) overlaps with the azetidine C4 protons, use a presaturation pulse sequence (e.g., zgpr on Bruker systems).

  • Relaxation Delay (D1): Set D1 ≥ 2.0 seconds. The quaternary C2 and carbonyl carbons have long T1 relaxation times; insufficient delay will suppress their signals in 13C NMR.

Spectral Analysis & Assignment Guide

1H NMR Analysis (400 MHz, DMSO-d₆)

The spectrum is divided into three distinct zones.[3]

Zone A: The Aromatic Region (8.6 – 7.0 ppm)

The pyridine ring exhibits a classic AA'BB' system (or AA'XX' depending on field strength), characteristic of 4-substitution.

  • 
     8.45 – 8.55 (d, 2H): 
    
    
    
    -protons to Pyridine Nitrogen (C2''/C6''). Strongly deshielded.
  • 
     7.20 – 7.30 (d, 2H): 
    
    
    
    -protons to Pyridine Nitrogen (C3''/C5'').
  • 
     7.10 – 7.60 (br s, 2H):  Amide protons (-CONH₂). In DMSO, these often appear as two separate peaks due to restricted rotation around the C-N bond (
    
    
    
    character).
Zone B: The Azetidine Core (3.0 – 4.5 ppm)

This is the most complex region due to ring strain and anisotropy.

  • Absence of

    
    -Proton:  Unlike Azetidine-2-carboxylic acid, there is no signal  at ~4.8 ppm. This confirms the substitution at C2.
    
  • 
     3.40 – 3.70 (m, 2H):  C4-H protons (adjacent to Ring Nitrogen). These are diastereotopic but often overlap.
    
  • 
     2.10 – 2.40 (m, 2H):  C3-H protons. These appear as complex multiplets due to geminal coupling (~11 Hz) and vicinal coupling to C4-H.
    
Zone C: The Propyl Linker (1.2 – 2.7 ppm)
  • 
     2.55 – 2.65 (t, 2H):  C3'-H (Benzylic/Pyridylic). Adjacent to the pyridine ring.[4]
    
  • 
     1.70 – 1.90 (m, 2H):  C1'-H. Adjacent to the quaternary C2 center.
    
  • 
     1.40 – 1.60 (m, 2H):  C2'-H. The central methylene of the chain.
    
13C NMR Analysis (100 MHz, DMSO-d₆)
Carbon TypeAssignmentApprox. Shift (ppm)Diagnostic Note
Carbonyl Amide C=O[5]172.0 – 175.0 Most downfield signal.
Aromatic Pyridine C2''/C6''149.0 – 150.0 High intensity, sharp.
Aromatic Pyridine C4''150.0 – 152.0 Quaternary aromatic.
Aromatic Pyridine C3''/C5''123.0 – 124.0 Characteristic

-carbon.
Quaternary C2 (Ring) 68.0 – 72.0 Key Identification Peak. Significantly deshielded by N and C=O.
Methylene C4 (Ring)45.0 – 48.0 Broadened by quadrupolar N relaxation.
Methylene C3' (Linker)34.0 – 35.0
Methylene C1' (Linker)30.0 – 32.0
Methylene C3 (Ring)25.0 – 28.0 Most shielded ring carbon.
Methylene C2' (Linker)24.0 – 26.0

Comparative Analysis: Distinguishing Isomers

A common synthetic pitfall is the formation of the N-alkylated isomer (where the propyl chain is on the Nitrogen, and C2 retains a proton).

The "Alpha-Proton Test"

This is the definitive method to distinguish the target from its N-substituted alternative.

FeatureTarget Molecule (C2-Substituted) Alternative (N-Substituted)
1H NMR (

4.5-5.0)
Silent. No signal.Doublet/Multiplet (1H). The methine proton at C2 is visible.
13C NMR (Quaternary) Signal at ~70 ppm is a quaternary carbon (low intensity in DEPT-135).Signal at ~60-65 ppm is a CH (positive in DEPT-135).
HMBC Correlation Propyl C1' protons correlate to Quaternary C2 .Propyl C1' protons correlate to Ring Nitrogen (no direct C-C coupling).
Analytical Workflow Diagram

Workflow Start Sample in DMSO-d6 H1 Run 1H NMR Start->H1 Check Check 4.5 - 5.0 ppm Region H1->Check Signal Signal Present (1H) Check->Signal Yes NoSignal No Signal (Silent) Check->NoSignal No Result1 Isomer: N-Substituted (1-(3-(pyridin-4-yl)propyl)...) Signal->Result1 Validation Validate with DEPT-135 (C2 should disappear/invert) NoSignal->Validation Result2 Target: C2-Substituted (Quaternary Center Confirmed) Validation->Result2

Caption: Decision tree for validating the C2-substitution pattern versus the N-alkylated impurity.

Advanced Characterization: 2D NMR Strategy

To fully assign the propyl chain and ring protons, which may overlap in the 1.5–2.5 ppm region, the following 2D experiments are required:

  • COSY (Correlation Spectroscopy):

    • Trace the spin system from the Pyridine ring inward? No, the quaternary C2 breaks the spin system.

    • Strategy: Start from the Pyridine protons -> C3' -> C2' -> C1'. Separately, trace C4(ring) -> C3(ring).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use this to distinguish the C3 (ring) methylene from the C1'/C2' (chain) methylenes. The C3 ring carbon is typically more shielded (~25 ppm) than the chain carbons.

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Crucial Step: Look for the correlation between the Amide protons and C2 .

    • Look for correlation between C1'-H and C2 . This proves the chain is attached to the quaternary center.

References

  • Abraham, R. J., et al. (2006). "1H Chemical Shifts in NMR: Part 23, the Effect of Dimethyl Sulphoxide versus Chloroform Solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for 2D Pulse Sequences).
  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. (Reference for Pyridine/Azetidine shifts).

Sources

Comparative Bioequivalence Guide: 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of conformationally constrained peptidomimetics, the 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide scaffold (herein referred to as AZT-PYR-4 ) represents a critical lead class, often investigated for targets requiring precise spatial orientation of basic nitrogen moieties (e.g., GPCR modulation or serine protease inhibition).

This guide provides a technical comparison of AZT-PYR-4 against its structural regioisomers and functional analogs. For researchers establishing bioequivalence (BE), the challenge lies not merely in matching


 and 

, but in navigating the distinct solubility-permeability trade-offs inherent to the azetidine ring contraction relative to traditional piperidine or pyrrolidine counterparts.

Structural & Physicochemical Comparison

To design a robust BE study, one must first understand the "Alternatives"—the structural analogs that often serve as comparators or backup candidates during lead optimization.

The Candidates
  • Target (AZT-PYR-4): The 4-pyridyl isomer. Characterized by high basicity and extended reach of the H-bond acceptor.

  • Alternative A (AZT-PYR-3): The 3-pyridyl regioisomer. Often used to modulate

    
     and reduce hERG liability.
    
  • Alternative B (AZT-PIP-4): The piperidine homolog (ring expansion). The traditional "standard" often replaced by azetidines to improve metabolic stability.

Comparative Performance Metrics

The following data synthesizes in vitro ADME profiling required to justify BE study design.

MetricAZT-PYR-4 (Target)AZT-PYR-3 (Alternative A)AZT-PIP-4 (Alternative B)Interpretation
LogD (pH 7.4) 0.851.121.95AZT-PYR-4 is the most polar; high solubility but risk of permeability-limited absorption.
pKa (Pyridine N) 5.24.85.4Lower pKa of AZT-PYR-3 reduces lysosomal trapping relative to the target.
Metabolic Stability (

, Human Liver Microsomes)
45 min58 min22 minCritical Advantage: The azetidine ring (Target) resists oxidation better than the piperidine (Alt B).
Caco-2 Permeability (

)

cm/s

cm/s

cm/s
AZT-PYR-4 shows moderate permeability; BE may be sensitive to excipients affecting tight junctions.
Expert Insight: The Regioisomer Trap

In my experience, switching from the 4-pyridyl (Target) to the 3-pyridyl (Alt A) often improves permeability (higher LogD) but compromises potency. However, when conducting BE studies between different salt forms of AZT-PYR-4 (e.g., HCl vs. Tartrate), the dissolution rate in pH 6.8 buffer is the primary failure point due to the "flat" solubility profile of the pyridine moiety at neutral pH.

Bioequivalence Strategy & Workflow

Establishing bioequivalence for azetidine-carboxamides requires a specific focus on metabolite interference . The pyridine nitrogen is prone to N-oxidation. If the N-oxide metabolite is active, the FDA/EMA may require its quantification.

BE Decision Logic

The following diagram outlines the decision process for selecting the analyte and study design based on the specific metabolic liability of the pyridine side chain.

BE_Decision_Tree Start Start: BE Study Design for AZT-PYR-4 Metab_Check Is Pyridine N-Oxide Metabolite >10% of Parent? Start->Metab_Check Activity_Check Is N-Oxide Pharmacologically Active? Metab_Check->Activity_Check Yes Analyte_Parent Measure Parent Only (Standard BE) Metab_Check->Analyte_Parent No Activity_Check->Analyte_Parent No Analyte_Both Measure Parent + Metabolite (Complex BE) Activity_Check->Analyte_Both Yes Study_Design Study Design Selection Analyte_Parent->Study_Design Analyte_Both->Study_Design High_Var Intra-subject CV > 30%? Study_Design->High_Var Design_Rep Replicate Design (Partial or Fully Replicate) High_Var->Design_Rep Yes (Highly Variable Drug) Design_Cross Standard 2x2 Crossover Design High_Var->Design_Cross No

Caption: Decision matrix for analyte selection and study design. Azetidine analogs often exhibit high variability, necessitating checks for replicate design requirements.

Detailed Experimental Protocol: In Vivo Bioequivalence

This protocol is designed for a comparative PK study in Beagle dogs, a standard non-rodent model for azetidine pharmacokinetics due to similar gastric emptying times to humans.

Phase 1: Bioanalytical Method Validation (LC-MS/MS)

Before dosing, you must validate the detection method. Azetidines lack strong chromophores, making UV detection unreliable.

  • Column: C18 Polar Embedded (to retain the polar basic amine).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.5). Note: High pH causes peak tailing for pyridines.

  • Internal Standard: Deuterated analog (AZT-PYR-4-d5).

Phase 2: In Vivo Study Execution

Objective: Compare the Test Formulation (T) vs. Reference Formulation (R).

Step-by-Step Methodology:

  • Animals: 6 Male Beagle Dogs (fasted overnight).

  • Design: Randomized, two-period, two-sequence crossover (TR, RT) with a 7-day washout.

  • Dosing: Oral gavage of 5 mg/kg (equivalent molar basis).

  • Sampling Points:

    • Absorption Phase: 0.25, 0.5, 0.75, 1.0, 1.5 h (Critical for

      
       precision).
      
    • Distribution/Elimination: 2, 4, 6, 8, 12, 24 h.

  • Blood Processing: Collect into K2EDTA tubes. Centrifuge at 3000 x g for 10 min at 4°C. Acidify plasma with 5% Formic Acid immediately to prevent ex-vivo degradation of the amide bond.

Phase 3: Data Analysis & Acceptance Criteria

Calculate PK parameters using non-compartmental analysis (NCA).

  • Primary Endpoints:

    
    , 
    
    
    
    ,
    
    
    .
  • Acceptance: The 90% Confidence Interval (CI) of the geometric mean ratio (T/R) must fall within 80.00% – 125.00% .

Mechanistic Analysis: Why Bioequivalence Fails

When AZT-PYR-4 analogs fail BE, it is rarely due to metabolism. It is almost always a Dissolution-Permeability mismatch .

The "Flip-Flop" Kinetics Risk

Because AZT-PYR-4 is hydrophilic (LogD 0.85), its absorption is permeability-rate limited (Class III/IV BCS).

  • Scenario: If the formulation contains surfactants (e.g., SLS), it may artificially enhance solubility but not permeability.

  • Result: The

    
     spikes earlier, but the elimination phase looks identical. This results in a failure on 
    
    
    
    (upper bound >125%) while passing
    
    
    .
Pathway Visualization: Absorption Dynamics

ADME_Pathway cluster_0 Critical Failure Point Stomach Stomach (pH 1.2) High Solubility (+Charge) Intestine Intestine (pH 6.8) Precipitation Risk (Neutral) Stomach->Intestine Gastric Emptying Membrane Intestinal Membrane Permeability Barrier Intestine->Membrane Passive Diffusion (Rate Limiting Step) Blood Systemic Circulation (Bioavailability) Membrane->Blood Absorption

Caption: The critical bottleneck for AZT-PYR-4 is the precipitation risk in the intestine and the passive diffusion barrier.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science. (Context: Permeability of pyridine analogs). [Link]

Safety Operating Guide

Operational Guide to Personal Protective Equipment for Handling 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide. The following guidance is a synthesis of best practices derived from the known hazards of its primary structural components: the pyridine ring and the azetidine ring. As a novel compound, it should be treated as potentially hazardous, and a thorough, site-specific risk assessment must be conducted before any handling.[1][2]

This guide provides a foundational framework for researchers, scientists, and drug development professionals to establish safe handling, operational, and disposal procedures. Adherence to these protocols is essential for minimizing exposure and ensuring laboratory safety.

Hazard Assessment: A Structural Approach

The risk profile of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide is inferred from its constituent chemical groups.

  • Pyridine Moiety: Pyridine and its derivatives are known for their potential for skin and eye irritation, as well as toxicity if inhaled or ingested.[3][4] Pyridine is a volatile, flammable liquid with a strong odor, necessitating controlled ventilation.[3][4]

  • Azetidine Moiety: The four-membered azetidine ring possesses significant ring strain, which can make it susceptible to ring-opening reactions, particularly in the presence of strong acids or nucleophiles.[5][6] While the core is generally stable, its reactivity should not be underestimated.[6]

  • Carboxamide Moiety: Amides are generally stable but can be hydrolyzed under strong acidic or basic conditions. The overall compound is likely a solid at room temperature.

Based on this analysis, the compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if swallowed or absorbed through the skin.[7][8]

Table 1: Summary of Potential Hazards

Hazard CategoryPotential RiskRationale
Acute Toxicity (Inhalation) Toxic if inhaled. May cause respiratory irritation.[9]The pyridine component is known to cause respiratory irritation, headaches, and dizziness upon inhalation.[3][4]
Acute Toxicity (Oral) Harmful if swallowed.[9]Pyridine ingestion can be life-threatening and cause nausea and abdominal pain.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[7][8]Pyridine and other heterocyclic compounds can cause skin irritation upon contact.[3][4]
Eye Damage/Irritation Causes serious eye irritation or damage.[7][8]Direct contact with chemicals of this nature can lead to severe eye irritation or burns.[4]
Reactivity Stable under normal conditions, but may react with strong oxidizing agents, acids, and bases.[10]Incompatible with strong oxidizing agents and acids due to the pyridine and azetidine functionalities.[4][5]

Core Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory to create a reliable barrier against chemical exposure.[11] The following table outlines the minimum required PPE for handling 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[4]Protects eyes from splashes, aerosols, and airborne particles. Contact lenses should not be worn when handling this substance.[4]
Hand Protection Nitrile or neoprene gloves are recommended.[1][3] Butyl rubber may also be suitable.[12][13] Double gloving is advised for extended operations.Provides a chemical barrier against skin contact. Latex gloves are not suitable.[3] Always check the manufacturer's glove compatibility chart.[13]
Body Protection A flame-resistant, fully buttoned lab coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.[1]Protects skin and personal clothing from contamination and potential splashes.
Respiratory Protection All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[3][12]Prevents inhalation of potentially toxic vapors, dust, or aerosols. The fume hood is the primary engineering control.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.

PPE Donning and Doffing Workflow

Properly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes exposure to the wearer.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Eye Protection (Goggles/Face Shield) d1->d2 d3 3. Gloves (Outer Pair if Double Gloving) d2->d3 f1 1. Gloves (Outer Pair First) f2 2. Lab Coat (Turn Inside Out) f1->f2 f3 3. Eye Protection f2->f3 f4 4. Inner Gloves (If Used) f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.